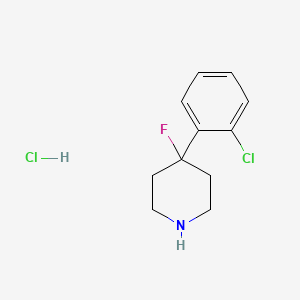
4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride
Descripción general
Descripción
4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride is a useful research compound. Its molecular formula is C11H14Cl2FN and its molecular weight is 250.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H13ClF·HCl
- Molecular Weight : 267.12 g/mol
The compound features a piperidine ring substituted with a chlorophenyl and fluorine group, contributing to its unique chemical properties and biological activities.
The biological effects of this compound are mediated through several mechanisms:
- Interaction with Receptors : The compound interacts with various biological targets, including neurotransmitter receptors, which may influence mood and behavior.
- Cell Signaling Pathways : It affects cellular signaling pathways that regulate cell proliferation and differentiation, potentially impacting cancer therapy and metabolic diseases.
- Hydrogen Bonding and π-π Interactions : The chlorophenyl group can form hydrogen bonds with protein targets, while the piperidine ring may participate in π-π interactions with aromatic amino acids in proteins.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various pathogenic bacteria and fungi, showing significant inhibitory effects. For instance:
- Minimum Inhibitory Concentration (MIC) values against Pseudomonas aeruginosa and Escherichia coli indicated its potential as an antimicrobial agent, with effective concentrations below 20 µM in several studies .
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation:
- It has shown enhanced activity against specific cancer cell lines, indicating potential use in developing treatments for conditions like type 2 diabetes and metabolic syndrome .
Case Studies
-
Study on PPARγ Modulation :
- A study evaluating the effects of various compounds on PPARγ activation found that this compound significantly enhanced PPARγ activity compared to control groups. This suggests its potential use in developing treatments for metabolic disorders.
-
Antimicrobial Efficacy Evaluation :
- A series of experiments assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria. Results indicated that it inhibited bacterial growth effectively at low concentrations, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .
- Structure-Activity Relationship (SAR) Studies :
Data Tables
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-4-fluoropiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN.ClH/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11;/h1-4,14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKNTCMTQZHINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















